Hydroquinone, bis[bis(1-aziridinyl)phosphinate]
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Overview
Description
Hydroquinone, bis[bis(1-aziridinyl)phosphinate] is a complex organic compound that features a hydroquinone core substituted with bis(1-aziridinyl)phosphinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroquinone, bis[bis(1-aziridinyl)phosphinate] typically involves the reaction of hydroquinone with bis(1-aziridinyl)phosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Hydroquinone, bis[bis(1-aziridinyl)phosphinate] undergoes various chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted aziridinyl derivatives.
Scientific Research Applications
Hydroquinone, bis[bis(1-aziridinyl)phosphinate] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of hydroquinone, bis[bis(1-aziridinyl)phosphinate] involves its interaction with cellular components. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone derivatives: Compounds like hydroquinone bis(2-hydroxyethyl)ether.
Aziridinyl compounds: Compounds such as aziridine-1-carbaldehyde oxime derivatives.
Uniqueness
Hydroquinone, bis[bis(1-aziridinyl)phosphinate] is unique due to its combination of a hydroquinone core with aziridinyl groups, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
1858-46-4 |
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Molecular Formula |
C14H20N4O4P2 |
Molecular Weight |
370.28 g/mol |
IUPAC Name |
1-[aziridin-1-yl-[4-[bis(aziridin-1-yl)phosphoryloxy]phenoxy]phosphoryl]aziridine |
InChI |
InChI=1S/C14H20N4O4P2/c19-23(15-5-6-15,16-7-8-16)21-13-1-2-14(4-3-13)22-24(20,17-9-10-17)18-11-12-18/h1-4H,5-12H2 |
InChI Key |
GVGCZHHTTFFSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(N2CC2)OC3=CC=C(C=C3)OP(=O)(N4CC4)N5CC5 |
Origin of Product |
United States |
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